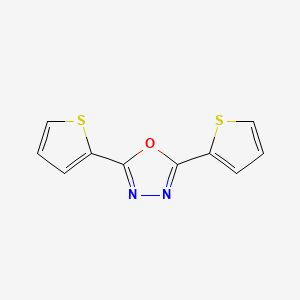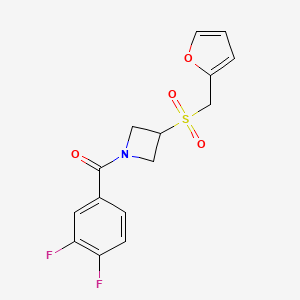
(3,4-Difluorophényl)(3-((furan-2-ylméthyl)sulfonyl)azétidin-1-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-Difluorophenyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound has been found to exhibit promising pharmacological properties that make it a potential candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of (3,4-Difluorophenyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone involves the inhibition of specific enzymes that are involved in the progression of diseases. This compound has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators, and histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and physiological effects:
(3,4-Difluorophenyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone has been found to exhibit several biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, reduce inflammation, and exhibit antimicrobial activity. Additionally, this compound has been found to exhibit neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (3,4-Difluorophenyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone in lab experiments include its potent inhibitory activity against specific enzymes, its potential applications in the development of new drugs, and its ability to exhibit multiple pharmacological properties. However, the limitations of using this compound in lab experiments include its complex synthesis method, its potential toxicity, and its limited availability.
Orientations Futures
There are several future directions for the research on (3,4-Difluorophenyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone. These include the exploration of its potential applications in the treatment of other diseases, the development of more efficient synthesis methods, the investigation of its potential toxicity, and the exploration of its mechanism of action in more detail. Additionally, the development of analogs of this compound may lead to the discovery of new drugs with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of (3,4-Difluorophenyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone involves a series of chemical reactions that require expertise in organic chemistry. The synthesis method involves the reaction of 3,4-difluorobenzaldehyde with furan-2-carboxaldehyde in the presence of a base to form the corresponding chalcone. The chalcone is then reacted with 3-((methylsulfonyl)amino)azetidine in the presence of a catalyst to form (3,4-Difluorophenyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone.
Applications De Recherche Scientifique
Activité antibactérienne
Les dérivés du furane sont apparus comme des outils de synthèse essentiels dans la recherche de nouveaux médicaments. Le noyau furane est un élément clé dans la création d'agents antibactériens innovants. Les chercheurs ont exploré diverses méthodes pour synthétiser des dérivés du furane, ce qui a conduit à un large éventail de perspectives en chimie organique et en chimie médicinale. Dans le contexte de la résistance microbienne, ces composés sont prometteurs pour le développement d'agents antimicrobiens plus efficaces et plus sûrs .
Relation structure-activité (RSA)
L'exploration de la RSA de ce composé peut guider les modifications pour améliorer l'activité antibactérienne. Les chercheurs peuvent synthétiser des analogues et évaluer leur efficacité pour optimiser la conception de médicaments.
En résumé, (3,4-Difluorophényl)(3-((furan-2-ylméthyl)sulfonyl)azétidin-1-yl)méthanone est prometteur en tant qu'agent antimicrobien potentiel, et des recherches supplémentaires dans ces domaines contribueront à ses applications scientifiques . Si vous avez besoin d'informations plus détaillées ou si vous avez d'autres questions, n'hésitez pas à demander ! 😊
Propriétés
IUPAC Name |
(3,4-difluorophenyl)-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO4S/c16-13-4-3-10(6-14(13)17)15(19)18-7-12(8-18)23(20,21)9-11-2-1-5-22-11/h1-6,12H,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJCORCDWGQMRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)S(=O)(=O)CC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2390764.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B2390768.png)
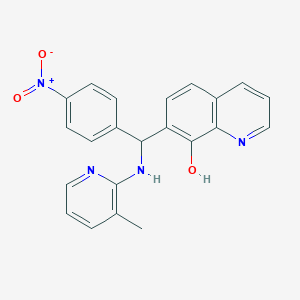
![1-(4-Methylpiperidin-1-yl)-2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone](/img/structure/B2390771.png)
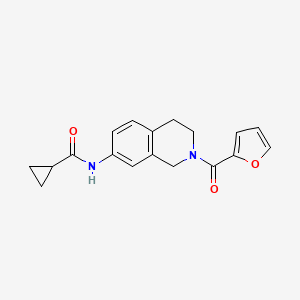
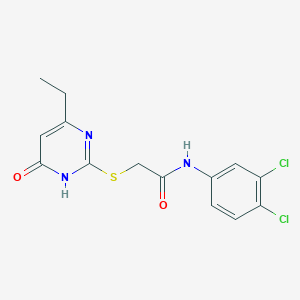

![2-(2-Hydroxybenzoyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2390777.png)
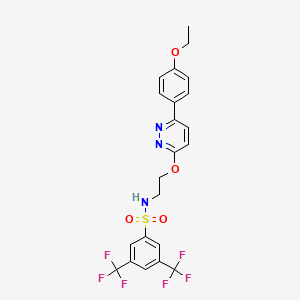
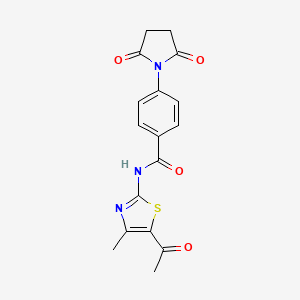
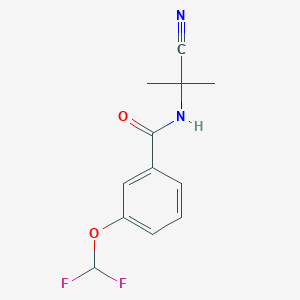
![[3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2390784.png)
